3,5-Difluoro-N'-hydroxypicolinimidamide
Description
3,5-Difluoro-N'-hydroxypicolinimidamide is a pyridine-derived compound featuring two fluorine substituents at the 3- and 5-positions of the aromatic ring and an N'-hydroxyimidamide functional group at the 2-position. For instance, 3,5-difluoropyridine-2-carboxylic acid (a precursor) is synthesized via refluxing with thionyl chloride and N,N-dimethylformamide in dichloromethane, yielding intermediates like 3,5-difluoro-N,N-dimethylpicolinamide .
Properties
Molecular Formula |
C6H5F2N3O |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
3,5-difluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5F2N3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
InChI Key |
SNGZBVGYZCGCEK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1F)/C(=N/O)/N)F |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=NO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-N’-hydroxypicolinimidamide typically involves the reaction of 3,5-difluoropyridine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3,5-Difluoro-N’-hydroxypicolinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-N’-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 3,5-Difluoro-N'-hydroxypicolinimidamide exhibits significant inhibitory effects on various cancer cell lines. Studies have shown that it can inhibit the activity of specific kinases involved in tumor growth and proliferation. For instance, a comparative analysis demonstrated that this compound had superior inhibitory activity against the EGFR L858R/T790M mutation compared to standard treatments like afatinib, showing a 3.5-fold increase in potency .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study reported that derivatives of hydroxypicolinimidamide exhibited potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Neurological Applications
There is ongoing research into the use of 3,5-Difluoro-N'-hydroxypicolinimidamide in treating neurodegenerative diseases such as Alzheimer's. Its ability to modulate enzyme activity suggests potential as a therapeutic agent for conditions characterized by protein aggregation and neuroinflammation .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of 3,5-Difluoro-N'-hydroxypicolinimidamide analogs demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. The results indicated that these compounds could serve as lead candidates for further development into anticancer drugs targeting specific mutations within the EGFR pathway.
Case Study 2: Antimicrobial Testing
In another investigation, researchers synthesized various derivatives of hydroxypicolinimidamide to assess their antimicrobial properties. The findings revealed that specific modifications to the compound significantly enhanced its activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5-Difluoro-N'-hydroxypicolinimidamide with structurally or functionally related compounds, based on substituent effects, synthesis routes, and applications inferred from the evidence:
Key Comparative Insights:
Substituent Effects: Fluorine vs. Chlorine: The fluorine atoms in 3,5-Difluoro-N'-hydroxypicolinimidamide exert stronger electron-withdrawing effects compared to chlorine in 3-chloro-N-phenyl-phthalimide. Functional Groups: The N'-hydroxyimidamide group offers hydrogen-bonding capability and nucleophilic reactivity, contrasting with the hydrophobic N-phenyl group in 3-chloro-N-phenyl-phthalimide. This difference may influence solubility and biological interactions .
Synthetic Pathways :
- Both 3,5-difluoro derivatives (target compound and dimethylpicolinamide) rely on thionyl chloride-mediated activation of carboxylic acids, highlighting the importance of halogenation/amidation steps in pyridine chemistry .
- 3-Chloro-N-phenyl-phthalimide’s synthesis emphasizes purity control for polymer applications, whereas the target compound’s synthesis (inferred) prioritizes functional group compatibility for downstream modifications .
Applications :
- 3-Chloro-N-phenyl-phthalimide is integral to high-performance polyimides due to its rigid fused-ring structure and thermal stability .
- 3,5-Difluoro-N'-hydroxypicolinimidamide ’s amidoxime group suggests utility in metal ion sequestration (e.g., uranium extraction) or as a pharmacophore in kinase inhibitors, though direct evidence is lacking.
Biological Activity
3,5-Difluoro-N'-hydroxypicolinimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3,5-Difluoro-N'-hydroxypicolinimidamide is characterized by the presence of two fluorine atoms on the aromatic ring and a hydroxyl group linked to a picolinimidamide moiety. The fluorine substituents are known to enhance the lipophilicity and bioavailability of compounds, making them valuable in drug development.
The biological activity of 3,5-Difluoro-N'-hydroxypicolinimidamide is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides that modulate cellular signaling pathways.
Anticancer Properties
Recent studies have demonstrated that derivatives of 3,5-Difluoro-N'-hydroxypicolinimidamide exhibit significant anticancer activity. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells. These compounds induce apoptosis through mitochondrial pathways by regulating pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| d1 | HeLa | 5.58-11.13 | Induces apoptosis via BAX/Bcl-2 modulation |
| d2 | MCF-7 | <10 | Inhibits cell proliferation through caspase activation |
Antimicrobial Activity
3,5-Difluoro-N'-hydroxypicolinimidamide and its analogs have also shown promising antimicrobial properties. Compounds with similar fluorinated structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine enhances their binding affinity to bacterial targets .
Case Studies
Several case studies highlight the effectiveness of fluorinated compounds similar to 3,5-Difluoro-N'-hydroxypicolinimidamide:
- Anticancer Efficacy : A study investigated a derivative compound's effect on HeLa cells, revealing significant inhibition of tumor growth in vivo alongside enhanced survival rates in treated animals .
- Antimicrobial Testing : Another study assessed a series of fluorinated compounds against E. coli and S. aureus, demonstrating effective bacteriostatic activity with minimal cytotoxicity on human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
